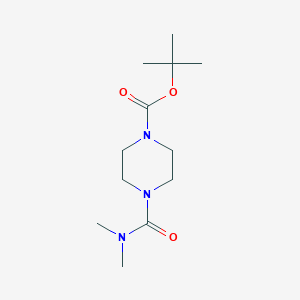

1-Boc-4-dimethylcarbamoylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627433 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-81-9 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Boc-4-dimethylcarbamoylpiperazine?

An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, reactivity, safety protocols, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Structure

This compound, also known as tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a dimethylcarbamoyl group on the other makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2][3] The Boc group provides a stable yet readily cleavable protecting element, allowing for selective reactions at the second nitrogen atom of the piperazine ring.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 307733-64-8 | [4] |

| Molecular Formula | C₁₃H₂₄N₂O₃ | [4] |

| Molar Mass | 256.34 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| Storage Condition | 2-8°C, keep dry and sealed | [4][5] |

Chemical Reactivity and Stability

Stability: The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[6]

Materials to Avoid:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6][7][8]

-

Strong Acids: Will readily cleave the Boc protecting group and can cause decomposition.[6][7]

-

Strong Reducing Agents: May react with the amide functionality.[7][9]

Hazardous Decomposition Products: Upon combustion, this organic compound is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6][7]

Reactivity of Functional Groups:

-

Boc Group: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen. Its primary reactivity is its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This deprotection is a cornerstone of its utility in multi-step synthesis.

-

Tertiary Amide: The dimethylcarbamoyl group is generally stable and unreactive under most conditions used for Boc deprotection. The amide bond is resistant to hydrolysis except under harsh acidic or basic conditions.

-

Piperazine Ring: The piperazine core is a common pharmacophore. The tertiary amines within the ring structure can react with electrophiles, but the electron-withdrawing nature of the adjacent Boc and carbamoyl groups reduces their nucleophilicity.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, a scientist would use the following techniques for structural verification and purity assessment. The expected results are based on the known structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

-

A singlet around 2.8-3.0 ppm for the six protons of the two methyl groups on the dimethylcarbamoyl moiety.

-

Multiple signals in the 2.5-3.6 ppm range corresponding to the eight protons on the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals around 28 ppm for the three methyl carbons of the Boc group.

-

Signals for the two methyl carbons of the dimethylcarbamoyl group.

-

Signals in the 40-50 ppm range for the carbons of the piperazine ring.

-

A signal around 155 ppm for the carbonyl carbon of the Boc group.

-

A signal for the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 257.34. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the urethane (Boc) carbonyl.

-

Another strong band around 1630-1650 cm⁻¹ for the C=O stretch of the tertiary amide.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from structurally related Boc-protected piperazines and other laboratory chemicals.[7][8][9][10][11][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[6][10]

-

Skin and Body Protection: Wear a lab coat. Choose body protection based on the amount and concentration of the substance being handled.[6][10]

Handling Precautions:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[7][10]

-

Keep away from heat, sparks, and open flames.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][11]

Spill and Leakage Procedures:

-

Use personal protective equipment.[11]

-

Sweep up the material and place it in a suitable, closed container for disposal.[6][8]

-

Avoid generating dust.[6]

Experimental Protocols

The utility of this compound in synthesis relies on the selective removal of the Boc group. Below is a standard protocol for this procedure and a general method for purity analysis.

Protocol 1: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine, 4-dimethylcarbamoylpiperazine, typically as a salt.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of a strong acid. Common choices are:

-

Trifluoroacetic acid (TFA), typically 5-10 equivalents, often used neat or with DCM.

-

A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane), typically 3-5 equivalents.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product will be the salt of the deprotected piperazine (e.g., the TFA or HCl salt). It can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.

-

To obtain the free base, the salt can be dissolved in water, basified with a base like sodium hydroxide or sodium bicarbonate, and then extracted with an organic solvent.

-

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase HPLC method suitable for assessing the purity of the title compound and for monitoring reaction progress.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

-

Detector: UV detector set to an appropriate wavelength (e.g., 210 nm or 220 nm).

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Linearly increase the percentage of Mobile Phase B to 95% over 10-15 minutes.

-

Hold at 95% B for 2-3 minutes.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

References

- 1-BOC-4-CBZ-AMINO-PIPERIDINE SDS, 220394-97-8 Safety D

- tert-Butyl 4-(piperidine-4-carbonyl)

- SAFETY D

- MSDS - Safety D

-

1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE - ChemBK. (URL: [Link])

-

(S)-1-Boc-4-(aminocarboxymethyl)piperidine - PubChem. (URL: [Link])

-

MSDS of Tert-butyl 4-tert-butylpiperazine-1-carboxylate - Capot Chemical. (URL: [Link])

-

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (URL: [Link])

-

The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... - ResearchGate. (URL: [Link])

-

1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem. (URL: [Link])

-

1-Boc-4-AP - Wikipedia. (URL: [Link])

- Synthesis method of N-Boc piperazine - Google P

- Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (URL: [Link])

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 220394-97-8 CAS MSDS (1-BOC-4-CBZ-AMINO-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics, offering insights grounded in established scientific principles and field-proven expertise.

Core Compound Identification

Chemical Identity and Properties

tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-dimethylcarbamoylpiperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylcarbamoyl group at the 4-position. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by preventing unwanted reactions at the nitrogen atom.

| Property | Value | Source |

| CAS Number | 254905-58-3 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O₃ | |

| Molecular Weight | 256.34 g/mol | |

| Synonyms | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, N-Boc-4-(dimethylcarbamoyl)piperidine, 1-Piperidinecarboxylic acid, 4-[(dimethylamino)carbonyl]-, 1,1-dimethylethyl ester |

Synthesis and Mechanism

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a multi-step process that leverages fundamental organic chemistry reactions. The following protocol is a robust and scalable method for its preparation, starting from commercially available materials.

Experimental Protocol: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Step 1: Boc Protection of 4-Piperidinecarboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the subsequent reaction.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The Boc anhydride reacts with the secondary amine of the piperidine ring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidinecarboxylic acid.

Step 2: Amide Coupling to form 1-Boc-4-dimethylcarbamoylpiperidine

-

Activation of the Carboxylic Acid: Dissolve the 1-Boc-4-piperidinecarboxylic acid from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), along with an amine base such as N,N-diisopropylethylamine (DIPEA).

-

Amine Addition: To the activated carboxylic acid, add a solution of dimethylamine.

-

Reaction Progression: Allow the reaction to stir at room temperature. The nucleophilic dimethylamine attacks the activated carbonyl carbon, forming the desired amide.

-

Monitoring and Completion: Track the formation of the product by TLC.

-

Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-Boc-4-dimethylcarbamoylpiperidine, as a pure solid.

Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.

Applications in Drug Development and Research

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of a dimethylcarbamoyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Role as a Versatile Intermediate

1-Boc-4-dimethylcarbamoylpiperidine serves as a crucial intermediate in the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for creating libraries of compounds for drug screening.

Pharmacological Relevance of Piperidine Carboxamides

Piperidine carboxamides have been identified as modulators of various biological targets, highlighting the potential therapeutic applications of derivatives of 1-Boc-4-dimethylcarbamoylpiperidine.

-

Ion Channel Modulation: Certain piperidine carboxamides have been shown to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[4] Others have been identified as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain, itch, and respiratory diseases.[5]

-

Enzyme Inhibition: This class of compounds has also been investigated as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are involved in the endocannabinoid system and are targets for various therapeutic areas.[6]

The dimethylcarbamoyl moiety can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Caption: Conceptual signaling pathway modulation by a piperidine derivative.

Conclusion

1-Boc-4-dimethylcarbamoylpiperidine is a valuable and versatile building block for researchers and scientists in the field of drug development. Its straightforward synthesis and the pharmacological importance of the piperidine carboxamide scaffold make it a key component in the design and synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their discovery efforts.

References

-

Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. Available at: [Link]

-

TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PNAS. Available at: [Link]

-

Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

Sources

- 1. 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | 254905-58-3 [chemicalbook.com]

- 2. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Synthesis pathways for 1-Boc-4-dimethylcarbamoylpiperazine.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-dimethylcarbamoylpiperazine

Introduction

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperazine core functionalized with a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl moiety, offers a versatile platform for drug discovery and development. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective reactions at the other positions of the piperazine ring. The dimethylcarbamoyl group, on the other hand, can influence the molecule's solubility, metabolic stability, and target-binding properties.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the detailed reaction protocols, explore the underlying chemical mechanisms, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C12H23N3O3 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 439626-70-1 |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Approx. 375 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthetic Pathways

There are two primary and highly efficient synthetic routes to this compound, each with its own set of advantages and considerations.

Route 1: Carbamoylation of 1-Boc-piperazine

This is the most direct and widely employed method, starting from the commercially available 1-Boc-piperazine. The core of this synthesis is the nucleophilic addition of the unprotected secondary amine of 1-Boc-piperazine to dimethylcarbamoyl chloride.

Caption: Route 1: Carbamoylation of 1-Boc-piperazine.

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (Et3N, 1.5 eq).

-

Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g of starting material).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants and inert under reaction conditions. |

| Base | Triethylamine (Et3N) | Efficiently scavenges HCl byproduct without competing as a nucleophile. |

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermicity of the reaction. |

| Stoichiometry | Slight excess of dimethylcarbamoyl chloride | Ensures complete consumption of the starting material. |

| Typical Yield | 85-95% | This route is highly efficient and generally provides high yields. |

Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine

An alternative approach involves the initial synthesis of 1-dimethylcarbamoylpiperazine followed by the protection of the remaining secondary amine with a Boc group. This route can be advantageous if 1-dimethylcarbamoylpiperazine is readily available or if a different protecting group strategy is desired initially.

Caption: Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine.

-

Reaction Setup: Dissolve 1-dimethylcarbamoylpiperazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/g of starting material).

-

Addition of Reagents: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 mL/g of starting material).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

This reaction follows the standard mechanism for the Boc protection of amines. The secondary amine of 1-dimethylcarbamoylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The bicarbonate base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

| Parameter | Condition | Rationale |

| Solvent | THF/Water | The biphasic system allows for good solubility of both the organic and inorganic reagents. |

| Base | Sodium Bicarbonate (NaHCO3) | A mild and effective base for this transformation. |

| Temperature | Room temperature | The reaction proceeds efficiently without the need for heating or cooling. |

| Stoichiometry | Slight excess of (Boc)2O | Ensures complete protection of the starting amine. |

| Typical Yield | 90-98% | Boc protection reactions are generally high-yielding. |

Purification and Characterization

Independent of the chosen synthetic route, the final product should be rigorously purified and characterized to ensure its suitability for downstream applications.

-

Purification: Column chromatography on silica gel is the most common method for achieving high purity. A gradient elution starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can also be employed for further purification.

-

Characterization: The identity and purity of this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbonyl stretches of the Boc and carbamoyl groups.

-

Safety Considerations

-

Dimethylcarbamoyl chloride: Is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with care and appropriate PPE.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. All operations should be conducted away from ignition sources in a well-ventilated area.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, high-yielding pathways. The choice between carbamoylation of 1-Boc-piperazine and Boc protection of 1-dimethylcarbamoylpiperazine will largely depend on the availability and cost of the starting materials. Both routes utilize standard organic chemistry transformations and purification techniques, making this valuable building block readily accessible to the medicinal chemistry community. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

References

-

Synthesis of this compound. Chem-Space. ([Link])

A Technical Guide to the Solubility and Stability of 1-Boc-4-dimethylcarbamoylpiperazine for Pharmaceutical Research

Abstract

1-(tert-butoxycarbonyl)-4-(dimethylcarbamoyl)piperazine is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A comprehensive understanding of its physicochemical properties, specifically its solubility in common laboratory solvents and its chemical stability, is paramount for ensuring reproducible experimental outcomes, optimizing reaction conditions, and developing robust purification and formulation strategies. This technical guide provides an in-depth analysis of these properties, offering field-proven experimental protocols, predictive data, and practical handling recommendations for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Building Block

The piperazine moiety is a privileged scaffold in drug discovery, present in numerous approved drugs across a wide range of therapeutic areas. Its ability to engage in multiple hydrogen bonding interactions and its unique conformational properties make it an ideal component for modulating target affinity and pharmacokinetic profiles. The strategic functionalization of the piperazine ring allows for fine-tuning of a molecule's properties. 1-Boc-4-dimethylcarbamoylpiperazine represents a pre-functionalized, stable, and versatile intermediate. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, readily removed under acidic conditions, while the dimethylcarbamoyl group at the N4 position provides a stable, polar handle that can influence solubility and interactions.

A thorough characterization of the solubility and stability of this key intermediate is not merely an academic exercise; it is a foundational requirement for:

-

Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in solution.

-

Purification Strategy: Designing effective crystallization or chromatographic purification methods.

-

Analytical Method Development: Preparing standardized solutions for techniques like HPLC and NMR.[1]

-

Storage and Handling: Establishing conditions that prevent degradation and ensure long-term viability of the material.[2]

This guide consolidates theoretical principles with actionable laboratory protocols to provide a comprehensive resource for working with this important molecule.

Solubility Profile: "Like Dissolves Like" in Practice

The solubility of a compound is governed by its polarity and its ability to form favorable intermolecular interactions with the solvent. This compound possesses a combination of a non-polar, sterically bulky Boc group and a polar dimethylcarbamoyl group, giving it a balanced or amphiphilic character.

Theoretical Considerations:

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are expected to be excellent solvents. Their high dielectric constants and ability to accept hydrogen bonds interact favorably with the polar carbamoyl group.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are effective at dissolving the molecule, primarily due to interactions with the non-polar Boc group and the overall molecular structure.

-

Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can act as both hydrogen bond donors and acceptors, leading to good solubility. Water, being highly polar and a strong hydrogen bonding network, is expected to be a poor solvent due to the molecule's significant non-polar character contributed by the Boc group.

-

Ethereal and Ester Solvents: Solvents like Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate (EtOAc) are expected to show moderate to low solubility, depending on the balance between their polarity and the compound's structure.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25°C). While extensive empirical data for this specific molecule is not consolidated in the literature, these values are derived from the behavior of structurally analogous compounds, such as other Boc-protected piperazines and carbamoyl derivatives, and established solvent properties.[3][4][5]

| Solvent | Formula | Type | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | > 100 |

| Chloroform | CHCl₃ | Chlorinated | > 100 |

| Methanol (MeOH) | CH₄O | Polar Protic | ~50 - 100 |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | ~50 - 100 |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | ~25 - 50 |

| Ethanol (EtOH) | C₂H₆O | Polar Protic | ~25 - 50 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | ~10 - 25 |

| Water | H₂O | Polar Protic | < 1 |

| Heptane / Hexanes | C₇H₁₆ | Non-polar | < 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To accurately determine the solubility of the target compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

4 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 10-20 mg of solid).

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 2 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting: The final result is reported in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[9]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Profile

Understanding the chemical stability is critical for preventing the formation of impurities during synthesis, purification, and storage. The two primary points of potential degradation in this compound are the Boc group and the piperazine ring itself.

Key Degradation Pathways:

-

Boc Group Cleavage (Hydrolysis): The Boc group is an acid-labile protecting group.[10] It is readily cleaved by strong acids (e.g., Trifluoroacetic acid (TFA), HCl) at room temperature.[11] It is generally stable to basic and nucleophilic conditions but can be cleaved under harsh basic conditions or high temperatures.[12][13] The primary degradation product would be 1-(dimethylcarbamoyl)piperazine.

-

Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, although it is generally considered a stable heterocycle. Exposure to strong oxidizing agents or atmospheric oxygen under harsh conditions (e.g., elevated temperature, presence of metal catalysts) could lead to N-oxide formation or other degradation products.

Stability Data Summary

The following table provides a qualitative summary of the expected stability of this compound under conditions typically used in forced degradation studies, as recommended by ICH guidelines.[14]

| Condition | Reagent / Stressor | Expected Stability | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 40°C | Labile | Rapid cleavage of the Boc group. |

| Basic Hydrolysis | 0.1 M NaOH, 40°C | Stable | Generally stable; degradation may occur under prolonged or harsher conditions. |

| Oxidation | 3% H₂O₂, RT | Likely Stable | May show slow degradation over extended periods. |

| Thermal | 60°C, Solid State | Stable | Expected to be stable under dry heat. |

| Photolytic | UV/Vis Light, Solid State | Stable | The chromophores in the molecule are not expected to be highly susceptible to photolytic degradation. |

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] It must also be able to separate and quantify any significant degradation products formed.[16][17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products generated under forced stress conditions.

Part A: Forced Degradation Study

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 40°C. Take time points (e.g., 1h, 4h, 8h, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C. Take time points, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take time points and dilute for analysis.

-

Thermal Degradation: Store the solid compound in an oven at 60°C. Periodically dissolve a sample for analysis.

-

Control Samples: Keep a stock solution protected from light at 4°C as an unstressed control.

Part B: HPLC Method Development

-

Initial Screening: Use a generic reversed-phase gradient method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in acetonitrile).

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study, particularly the acidic hydrolysis sample where significant degradation is expected.

-

Method Optimization: Analyze the chromatograms. The goal is to achieve baseline separation between the parent peak and all new peaks (degradants). Adjust parameters as needed:

-

Gradient Slope: Make the gradient shallower to improve the resolution of closely eluting peaks.

-

Mobile Phase: Change the organic modifier (e.g., to methanol) or the pH of the aqueous phase.

-

Column Chemistry: If separation is difficult, try a different column chemistry (e.g., Phenyl-Hexyl, C8).

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

-

Validation: Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]

Workflow for Stability-Indicating Method Development

Caption: Workflow for stability-indicating HPLC method development.

Practical Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended:

-

Storage: The solid compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent hydrolysis from atmospheric moisture and potential long-term degradation. Standard laboratory conditions (20-25°C) are adequate.

-

Solution Preparation: For preparing stock solutions for screening or assays, DMSO is the solvent of choice due to the compound's high solubility and the solvent's inert nature. Prepare solutions fresh when possible. For long-term storage of solutions, store at -20°C or -80°C in tightly sealed vials to prevent water absorption by DMSO.

-

Reaction Conditions: Avoid strongly acidic conditions unless Boc-deprotection is the desired outcome. The compound is robust enough for most standard synthetic transformations conducted under neutral or basic conditions.

Conclusion

This compound is a chemically robust and highly soluble building block in a variety of organic solvents, making it a versatile tool for drug discovery. Its primary liability is the acid-sensitive Boc protecting group, a feature that is often exploited for synthetic purposes. By following the standardized protocols for solubility and stability analysis outlined in this guide, researchers can ensure the quality of their experimental data, optimize processes, and confidently handle this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.). Method Development & Validation (Stability-Indicating).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Slideshare. (n.d.). Stability Indicating HPLC Method Development A Review.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.

- ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review.

- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.

- Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Sigma-Aldrich. (n.d.). Physical Properties of Solvents.

- J. J. Keller® Compliance Network. (2022). 792.51 Specimen and data storage facilities.

- SciSpace. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Federal & State Regulations | 792.51 Specimen and data storage facilities. | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 3. chembk.com [chembk.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jgtps.com [jgtps.com]

- 13. scispace.com [scispace.com]

- 14. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]

The Strategic Core: A Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-dimethylcarbamoylpiperazine, a key intermediate in contemporary medicinal chemistry, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a foundational building block for targeted therapeutics. Detailed experimental protocols and mechanistic insights are presented to empower researchers in leveraging this scaffold for the development of novel pharmaceutical agents.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, influencing solubility, basicity, and receptor interactions. The chair conformation of the piperazine ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a strategic handle for selective functionalization, enabling the synthesis of complex asymmetrical derivatives.[2]

This guide focuses on a particularly valuable derivative, this compound. The dimethylcarbamoyl moiety introduces a stable, polar amide group that can participate in hydrogen bonding interactions with protein targets, often enhancing binding affinity and modulating pharmacokinetic properties. This technical guide will delve into the synthesis, characterization, and application of this important building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of 1-Boc-piperazine with a suitable dimethylcarbamoylating agent. A common and efficient method involves the use of dimethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.0 to 1.2 equivalents) to the cooled solution. The addition should be dropwise to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₃N₃O₃ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in literature. |

| Boiling Point | Data not consistently available in literature. |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.45-3.35 (m, 4H, piperazine protons adjacent to the Boc group)

-

δ 3.30-3.20 (m, 4H, piperazine protons adjacent to the carbamoyl group)

-

δ 2.89 (s, 6H, N(CH₃)₂)

-

δ 1.47 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 165.5 (C=O, carbamoyl)

-

δ 154.7 (C=O, Boc)

-

δ 79.8 (C(CH₃)₃)

-

δ 46.0 (piperazine carbons)

-

δ 36.5 (N(CH₃)₂)

-

δ 28.4 (C(CH₃)₃)

-

-

Mass Spectrometry (ESI+): m/z 258.18 [M+H]⁺

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The dimethylcarbamoyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Role in the Synthesis of Kinase Inhibitors

Numerous patents and research articles describe the use of this compound as a key intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases. For instance, this moiety is often incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[3]

Diagram of a General Kinase Inhibitor Synthesis:

Caption: A generalized synthetic route to kinase inhibitors utilizing the this compound scaffold.

Case Study: Intermediate in the Synthesis of Edoxaban Precursors

While not a direct precursor, structurally related compounds containing a dimethylcarbamoyl moiety attached to a cyclic amine are crucial intermediates in the synthesis of anticoagulants like Edoxaban. A patent (CA3087004A1) describes the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for Edoxaban. This highlights the pharmaceutical industry's interest in the dimethylcarbamoyl-substituted cyclic amine scaffold for developing bioactive molecules.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the desirable properties conferred by the dimethylcarbamoylpiperazine moiety, makes it an attractive starting material for the development of novel therapeutics. The continued exploration of this scaffold in the design of kinase inhibitors and other targeted therapies is expected to yield new and improved drug candidates in the future. As our understanding of disease biology deepens, the strategic application of such well-defined molecular scaffolds will remain a cornerstone of successful drug discovery programs.

References

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (URL: [Link])

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (URL: [Link])

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])

- Method for synthesizing 1-boc-4-aminopiperidine. (URL: )

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (URL: )

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (URL: [Link])

-

Applications of piperazine scaffold in drug design. (URL: [Link])

- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (URL: )

-

Synthesis of piperazine-linked aminopyridine derivatives. (URL: [Link])

-

Design, Synthesis, and Utility of Defined Molecular Scaffolds. (URL: [Link])

-

Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. (URL: [Link])

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][4][5]triazine-based VEGFR-2 kinase inhibitors. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (URL: [Link])

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (URL: [Link])

-

1-Boc-piperazine - Optional[1H NMR] - Spectrum. (URL: [Link])

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

The Strategic Utility of 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its significance in imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 1-Boc-4-dimethylcarbamoylpiperazine. While direct literature on this compound is sparse, its molecular architecture—combining the versatile 1-Boc-piperazine building block with a dimethylcarbamoyl moiety—suggests a wealth of opportunities for synthetic elaboration and the generation of new chemical entities with therapeutic potential. This document will explore the synthesis, chemical properties, and, most importantly, the prospective applications of this compound as a strategic intermediate in drug discovery programs targeting a spectrum of diseases, from central nervous system disorders to oncology and infectious diseases.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] The piperazine core can influence a molecule's polarity, lipophilicity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, the two nitrogen atoms provide handles for synthetic modification, allowing for the creation of diverse chemical libraries.

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding 1-Boc-piperazine, is a common and critical strategy in organic synthesis. This protecting group deactivates one of the nitrogen atoms, enabling selective functionalization of the other.[1][5] This controlled reactivity is paramount in the multi-step synthesis of complex drug molecules.[5]

Physicochemical Properties and Synthesis of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H23N3O3 | - |

| Molecular Weight | 257.33 g/mol | - |

| Appearance | Likely a white to off-white solid | [1] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. | [1] |

The synthesis of this compound can be readily achieved through a standard acylation reaction starting from the commercially available 1-Boc-piperazine.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution and stir.

-

Acylation: Slowly add dimethylcarbamoyl chloride (1.05 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for synthesizing CNS drug candidates.

The dimethylcarbamoyl group can contribute to the overall pharmacological profile by influencing solubility and potentially participating in hydrogen bonding interactions with the target receptor.

Anticancer Agents

Arylpiperazine derivatives have also gained significant attention in cancer research due to their cytotoxic effects against various cancer cell lines. [6]They can interact with a range of molecular targets implicated in cancer pathogenesis. [6]By synthesizing a library of compounds derived from this compound, researchers can screen for novel anti-proliferative agents.

Anti-Infective Agents

The piperazine ring is a common structural feature in antibacterial and antifungal agents. [2][7]The dimethylamine pharmacophore itself is present in numerous FDA-approved drugs and is known to exhibit antimicrobial properties. [8]Therefore, derivatives of this compound could be explored for the development of new anti-infective therapies. For instance, the free amine, after Boc deprotection, could be coupled with various carboxylic acids or other moieties known to possess antibacterial or antifungal activity.

Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent starting point for systematic structure-activity relationship (SAR) studies. By keeping the dimethylcarbamoylpiperazine core constant and varying the substituent introduced at the N1 position, researchers can probe the structural requirements for optimal biological activity at a given target.

Caption: Logic for SAR studies.

Conclusion

While this compound may not have a documented history of direct biological application, its chemical structure positions it as a highly valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the potential for selective functionalization at the N1 position make it an ideal starting material for the creation of diverse chemical libraries. The inherent properties of the piperazine ring, combined with the influence of the dimethylcarbamoyl group, suggest that derivatives of this compound could exhibit a wide range of pharmacological activities. Researchers in CNS disorders, oncology, and infectious diseases should consider this compound as a strategic tool in their quest for novel and effective therapeutic agents. The exploration of this compound and its derivatives represents a promising avenue for future drug discovery efforts.

References

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97%. Sigma-Aldrich.

- Boc-Science. (2024).

- PMC. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. PMC.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- MDPI. (2023).

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....

- ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine. ChemicalBook.

- MDPI. (n.d.).

- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)

- EvitaChem. (n.d.). tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)

- RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- PubMed. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed.

- Benchchem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine. Benchchem.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- PubMed. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.

- PubMed. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

Understanding the structure of 1-Boc-4-dimethylcarbamoylpiperazine.

An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural components, elucidating the specific roles of the tert-butoxycarbonyl (Boc) protecting group, the piperazine core, and the dimethylcarbamoyl moiety. This document details a standard, reliable synthetic protocol and outlines the analytical techniques used for its structural confirmation, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, we explore its critical applications in the synthesis of pharmacologically active agents, underscoring its importance for researchers and professionals in drug discovery and development.

Introduction: The Strategic Importance of Functionalized Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.[1] The strategic functionalization of this ring is therefore a cornerstone of drug design.

This compound is a pre-functionalized building block that offers significant advantages in multi-step syntheses. It features three key components:

-

The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, providing a flexible yet stable framework.[1]

-

The tert-butoxycarbonyl (Boc) Group: A robust protecting group for one of the piperazine nitrogens. It masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[2] Its key advantage is its stability in a wide range of reaction conditions and its clean, selective removal under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[2][3]

-

The Dimethylcarbamoyl Group: An amide functional group that imparts specific physicochemical properties and can engage in hydrogen bonding, influencing molecular interactions and solubility.

This guide will explore the synthesis, characterization, and utility of this versatile intermediate.

Structural Analysis and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and utility.

Molecular Structure Diagram

Caption: Key functional groups of this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₂₃N₃O₃ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 169546-37-0 |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in methanol, dichloromethane, chloroform |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of commercially available 1-Boc-piperazine with dimethylcarbamoyl chloride. This is a nucleophilic acyl substitution reaction.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Boc-piperazine

-

Dimethylcarbamoyl chloride[4]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the stirred solution.

-

Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer. c. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation is essential and is typically achieved through a combination of spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule.

-

~1.45 ppm (singlet, 9H): This strong signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[7]

-

~2.90 ppm (singlet, 6H): This signal represents the six equivalent protons of the two methyl groups on the carbamoyl nitrogen.

-

~3.30-3.50 ppm (multiplets, 8H): These signals correspond to the eight protons on the piperazine ring. The protons adjacent to the Boc-protected nitrogen often appear at a slightly different chemical shift than those adjacent to the amide nitrogen due to the different electronic environments.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

~28.4 ppm: Carbonyls of the tert-butyl group.[7]

-

~36.0 ppm: Methyl carbons of the dimethylamino group.

-

~43-46 ppm: Methylene carbons (CH₂) of the piperazine ring.

-

~79.5 ppm: Quaternary carbon of the tert-butyl group.[7]

-

~154.7 ppm: Carbonyl carbon of the Boc group.[9]

-

~164.5 ppm: Carbonyl carbon of the dimethylcarbamoyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy)

The IR spectrum shows characteristic absorption bands for the key functional groups.

-

~1690-1710 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the Boc-carbamate.[7][9]

-

~1630-1650 cm⁻¹: A strong absorption band from the C=O stretching of the tertiary amide (the dimethylcarbamoyl group).

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic parts of the molecule (piperazine ring, methyl, and tert-butyl groups).

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but is a highly valuable intermediate. Its primary use is to introduce the dimethylcarbamoylpiperazine moiety into a larger molecule.

General Workflow:

-

Deprotection: The Boc group is removed under mild acidic conditions (e.g., TFA in DCM) to expose the secondary amine of the piperazine ring.[2]

-

Coupling: The newly freed amine can then be reacted with various electrophiles (e.g., alkyl halides, acid chlorides, or sulfonyl chlorides) or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build the final target molecule.[10][11]

This building block is frequently employed in the synthesis of inhibitors for various enzymes, such as kinases and proteases, as well as ligands for G-protein coupled receptors (GPCRs). The dimethylcarbamoylpiperazine fragment is often found to improve aqueous solubility and can act as a hydrogen bond acceptor, contributing to target binding affinity. It is a common feature in the development of CNS-active agents and oncology drugs.[1][12]

Safety and Handling

-

Dimethylcarbamoyl chloride: The starting material is corrosive, flammable, and toxic. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

This compound: The product should be handled with standard laboratory precautions. Avoid inhalation of dust, and prevent contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed information.

Conclusion

This compound is a strategically designed chemical intermediate that streamlines the synthesis of complex, biologically active molecules. Its pre-installed protecting and functional groups allow for controlled, sequential reactions, making it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures is vital for its effective application in the rigorous and demanding field of drug development.

References

- Vertex AI Search. The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.

- BenchChem. The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide.

- Proprep. What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Published 2024-01-30.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- J&K Scientific LLC. BOC Protection and Deprotection. Published 2025-02-08.

- All About Drugs. Dimethylcarbamoyl Chloride.

- Wikipedia. Dimethylcarbamoyl chloride.

- National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.

- Shaanxi Bloom Tech Co., Ltd. How to synthesize Dimethylcarbamoyl chloride. Published 2023-07-20.

- Wikipedia. Carbamoyl chloride.

- BenchChem. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

- ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.

- Feng B, Xu W, Chu X, Li C, Jin Y. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505.

- The Good Scents Company. butylated hydroxytoluene, 128-37-0.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Published 2019-03-06.

- ChemicalBook. 1-BOC-Piperazine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate and its Applications. Published 2025-10-14.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. Published 2025-10-12.

- Google Patents. Synthesis method of N-Boc piperazine.

- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.

- Google Patents. Piperazine carbamates and methods of making and using same. Published 2016-09-22.

- National Institutes of Health. tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources